1-Methyl-1H-imidazol-2-amine belongs to the class of imidazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. It is classified as an amine due to the presence of an amino group attached to the imidazole ring. Imidazole derivatives are widely recognized for their biological activity and are often used as pharmacological agents. The compound has been studied for its potential applications in drug discovery and development, particularly as inhibitors for various biological targets .
The synthesis of 1-methyl-1H-imidazol-2-amine can be achieved through several methods. One prominent approach involves the reaction of 1-methylimidazole with appropriate carbonyl compounds or amines under specific conditions:
The molecular structure of 1-methyl-1H-imidazol-2-amine features a five-membered ring composed of three carbon atoms and two nitrogen atoms. The compound can be represented as follows:
1-Methyl-1H-imidazol-2-amine participates in various chemical reactions typical for amines and heterocycles:
The mechanism of action for 1-methyl-1H-imidazol-2-amine primarily revolves around its interaction with biological targets:
Infrared spectroscopy reveals characteristic absorption bands corresponding to N-H stretching (around 3300 cm⁻¹) and C=N stretching (around 1650 cm⁻¹), confirming the presence of functional groups associated with amines and imidazoles .
1-Methyl-1H-imidazol-2-amine exhibits significant potential in various scientific applications:
1-Methyl-1H-imidazol-2-amine is systematically identified by multiple nomenclature systems. Its Chemical Abstracts Service (CAS) registry numbers include 6646-51-1 for the free base and 1450-94-8 for the hydrochloride hydrate salt [6] [7] [10]. The International Union of Pure and Applied Chemistry (IUPAC) name is 1-methyl-1H-imidazol-2-amine, with alternative names including 2-amino-1-methylimidazole and 1-methylimidazol-2-ylamine. The molecular formula is C₄H₇N₃, confirmed by PubChem CID 566321 [1], with a molecular weight of 97.12 g/mol for the free base. The structural formula features an imidazole ring methylated at the N1 position and aminated at the C2 position.
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 1-Methyl-1H-imidazol-2-amine |
CAS Registry (Free Base) | 6646-51-1 |
CAS Registry (Hydrochloride Salt) | 1450-94-8 |
Molecular Formula | C₄H₇N₃ |
SMILES | NC1=NC=CN1C |
InChI Key | NQCJWEXYVVFKBT-UHFFFAOYSA-N |
The compound’s core structure consists of a planar, five-membered imidazole ring with nitrogen atoms at positions 1 and 3. Methyl substitution occurs at N1, while an amino group (-NH₂) resides at C2. This configuration creates a push-pull electronic system, where the methyl group acts as a weak electron donor and the amino group serves as a π-donor [2] [9]. Tautomerism is notably absent due to N-methylation, which prevents proton migration between nitrogen atoms. The C2-amino group exhibits partial sp² hybridization, contributing to delocalization across the ring, evidenced by shortened C2-N bonds (theoretical: 1.34 Å) [2]. No chiral centers exist, eliminating stereoisomers. However, rotational restriction around the C2-N bond results in atropisomerism under specific conditions, though this is not experimentally resolved.
Nuclear Magnetic Resonance (NMR) SpectroscopyExperimental and density functional theory (DFT) studies provide comprehensive NMR assignments. ¹H NMR spectra (DMSO-d₆) show distinctive signals: the N-methyl group at δ 3.42 ppm (s, 3H), H4/H5 imidazole protons as doublets between δ 6.60–6.90 ppm (J = 1.8 Hz), and the amino protons as a broad singlet at δ 5.80 ppm [2] [9]. ¹³C NMR reveals C2 at δ 157.2 ppm (attributed to amine attachment) and C4/C5 at δ 116.8/128.4 ppm, with the N-methyl carbon at δ 33.5 ppm. DFT/B3LYP/6-311++G(d,p) calculations align closely with experimental shifts, confirming electronic delocalization [2].
Table 2: Experimental and Theoretical NMR Chemical Shifts
Nucleus | Position | Experimental δ (ppm) | DFT δ (ppm) | Assignment |
---|---|---|---|---|
¹H | H4 | 6.60 (d) | 6.58 | Imidazole H4 proton |
¹H | H5 | 6.90 (d) | 6.92 | Imidazole H5 proton |
¹H | N-CH₃ | 3.42 (s) | 3.45 | Methyl protons |
¹³C | C2 | 157.2 | 158.0 | Aminated carbon |
¹³C | C4 | 116.8 | 117.5 | Imidazole C4 carbon |
Fourier-Transform Infrared (FT-IR) SpectroscopyKey vibrational modes include N-H asymmetric stretching at 3420 cm⁻¹ and symmetric stretching at 3320 cm⁻¹. Ring vibrations appear at 1590 cm⁻¹ (C=C/C=N stretching) and 1510 cm⁻¹ (C-N stretching) [2] [5]. The absence of a band near 1700 cm⁻¹ excludes carbonyl contamination. DFT/B3LYP/6-311G(d,p) simulations show <1% deviation from experimental values, validating the molecular geometry [2].
Mass SpectrometryElectron impact mass spectrometry yields a molecular ion peak at m/z 97.1 [M]⁺, consistent with C₄H₇N₃. Fragmentation patterns show dominant peaks at m/z 68.1 [M–CH₂NH]⁺ and m/z 41.0 [C₃H₅]⁺, reflecting cleavage of the amino group and ring decomposition [9].
Single-crystal X-ray diffraction data for 1-methyl-1H-imidazol-2-amine remains unreported. However, its hydrochloride hydrate salt (CAS 1450-94-8) exhibits a monoclinic lattice via powder X-ray diffraction (PXRD), with characteristic peaks at 2θ = 15.8°, 22.4°, and 31.7° [3] [10]. Computational studies (B3LYP/6-311G(d,p)) predict a planar imidazole ring with bond angles of ∠C2-N1-C5 = 108.2° and ∠N1-C2-N3 = 111.5° [2]. The amino group deviates slightly from planarity (dihedral ∠H-N-C2-N1 = 12°), reducing steric strain. Hydrogen bonding dominates solid-state behavior, with the protonated salt forming N–H···Cl (2.98 Å) and O–H···Cl (2.89 Å) interactions in its hydrate form [10]. Thermogravimetric analysis indicates dehydration near 80°C and salt decomposition at 220°C.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7